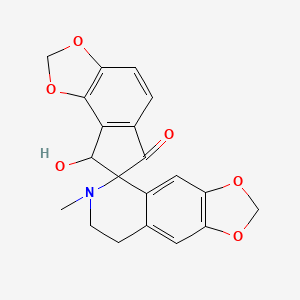

Sibiricine

Beschreibung

Eigenschaften

CAS-Nummer |

64397-10-0 |

|---|---|

Molekularformel |

C20H17NO6 |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

(8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one |

InChI |

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(26-8-25-14)7-12(10)20(21)18(22)11-2-3-13-17(27-9-24-13)16(11)19(20)23/h2-3,6-7,19,23H,4-5,8-9H2,1H3/t19-,20?/m1/s1 |

InChI-Schlüssel |

BQZZTMXCHPNTCL-FIWHBWSRSA-N |

Isomerische SMILES |

CN1CCC2=CC3=C(C=C2C14[C@@H](C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |

Kanonische SMILES |

CN1CCC2=CC3=C(C=C2C14C(C5=C(C4=O)C=CC6=C5OCO6)O)OCO3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is the mechanism of action of Sibiricine?

An In-Depth Technical Guide on the Core Mechanism of Action of Sibiricine

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a naturally occurring isoquinoline (B145761) alkaloid that has been isolated from various plants of the Corydalis genus, notably Corydalis crispa and Corydalis sibirica. As a member of the isoquinoline alkaloid family, this compound is part of a class of compounds known for a wide range of biological activities. Preliminary studies have suggested that this compound possesses multiple pharmacological properties, including antitumor, anti-inflammatory, and acetylcholinesterase inhibitory effects. This guide provides a detailed overview of the current understanding of this compound's mechanisms of action, drawing from direct studies where available and inferring from the well-established activities of related isoquinoline alkaloids.

Antitumor Activity

While comprehensive mechanistic studies specifically on this compound's antitumor effects are limited, the activities of related isoquinoline alkaloids provide a strong basis for its potential mechanisms. The antitumor effects of this class of compounds are often multi-faceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Probable Mechanisms of Antitumor Action

-

Inhibition of Topoisomerases: Many isoquinoline alkaloids are known to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, these compounds can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells.

-

DNA Intercalation: Some alkaloids in this family can insert themselves between the base pairs of DNA, disrupting its structure and interfering with DNA replication and transcription, which can halt cancer cell proliferation.

-

Induction of Apoptosis: this compound likely induces programmed cell death, or apoptosis, in cancer cells. This is a common mechanism for anticancer agents and can be triggered through various signaling pathways that lead to the activation of caspases, the executioners of apoptosis.

-

Cell Cycle Arrest: By interfering with the regulation of the cell cycle, this compound may cause cancer cells to arrest at specific checkpoints, preventing them from completing cell division. Alkaloids from Corydalis species have been shown to induce cell cycle arrest, often at the G1-S or G2/M phase, through the modulation of cyclins and cyclin-dependent kinases (CDKs)[1][2].

Signaling Pathway for Antitumor Activity

The following diagram illustrates a probable signaling pathway for the antitumor activity of this compound, based on the known mechanisms of related isoquinoline alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of isoquinoline alkaloids are well-documented, and it is likely that this compound shares a similar mechanism of action. These effects are primarily mediated through the modulation of key signaling pathways that regulate the inflammatory response.

Probable Mechanisms of Anti-inflammatory Action

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Many isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators[3][4].

-

Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another critical pathway in the inflammatory process. Activation of MAPKs leads to the expression of various inflammatory genes. Isoquinoline alkaloids can modulate the MAPK pathway, leading to a reduction in inflammation[3][5].

Signaling Pathway for Anti-inflammatory Activity

The diagram below illustrates the likely signaling pathways involved in the anti-inflammatory action of this compound.

Acetylcholinesterase Inhibitory Activity

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. While the inhibitory activity of this compound has been noted, detailed kinetic studies to determine its mode of inhibition (e.g., competitive, non-competitive) and specific kinetic constants (e.g., Ki, IC50) are not yet extensively reported in the literature. The general mechanism involves the binding of the inhibitor to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.

Quantitative Data

Specific quantitative data for this compound's biological activities are not widely consolidated. The following table summarizes available information, which is often part of broader screenings of compounds from Corydalis species.

| Biological Activity | Assay | Target/Cell Line | Result | Reference |

| Antitumor | Cytotoxicity Assay | Various Cancer Cell Lines | Moderate to weak activity | [1] |

| Anti-inflammatory | TNF-α Production | LPS-activated THP-1 cells | Significant inhibition by crude extracts containing this compound | [6] |

| Acetylcholinesterase Inhibition | Ellman's Method | Acetylcholinesterase | Noted as an inhibitor, specific IC50 not provided | [6] |

Note: The data presented is often from studies on extracts or collections of alkaloids from Corydalis species, and not always on purified this compound. Further specific studies are required to determine precise quantitative values.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not published. However, standard methodologies for evaluating the biological activities of isoquinoline alkaloids can be applied.

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve[6][7][8].

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity.

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine (B1193921) iodide (ATCI) solution, and AChE solution.

-

Assay Setup: In a 96-well plate, add the buffer, AChE solution, DTNB, and different concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity[9][10].

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice[11][12].

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis)[13][14].

Conclusion

This compound is a promising isoquinoline alkaloid with potential therapeutic applications in oncology, inflammatory diseases, and neurodegenerative disorders. While specific research on its molecular mechanisms is still emerging, the well-established activities of the broader class of isoquinoline alkaloids provide a strong foundation for understanding its probable modes of action. Further detailed studies are necessary to fully elucidate its signaling pathways, quantify its potency, and evaluate its therapeutic potential in preclinical and clinical settings.

References

- 1. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. japsonline.com [japsonline.com]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

A Technical Guide to the Bioactive Compounds of Polygonatum sibiricum

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the topic of "Sibiricine" has revealed that this compound is an isoquinoline (B145761) alkaloid isolated from Corydalis crispa, a member of the Fumariaceae family. There is no scientific literature to support the isolation of this compound from Polygonatum sibiricum. This guide will therefore focus on the significant bioactive compounds that have been successfully isolated and characterized from the rhizomes of Polygonatum sibiricum, a plant rich in other potentially therapeutic molecules.

Polygonatum sibiricum, commonly known as Siberian Solomon's seal, is a perennial plant used in traditional medicine, particularly in East Asia. Its rhizomes are a rich source of various bioactive compounds, including polysaccharides, saponins, flavonoids, and alkaloids. This technical guide provides an in-depth overview of the isolation and characterization of two major classes of these compounds: polysaccharides and alkaloids.

Polysaccharides from Polygonatum sibiricum

Polysaccharides are one of the most abundant and pharmacologically significant components of Polygonatum sibiricum. They have been shown to possess a range of biological activities, including immunomodulatory, antioxidant, anti-inflammatory, and anti-tumor effects.

Experimental Protocols: Extraction and Purification of Polysaccharides

Multiple methods have been developed for the extraction of polysaccharides from P. sibiricum, each with varying efficiency and impact on the resulting polysaccharide structure.

1.1.1. Pre-treatment of Plant Material

The rhizomes of Polygonatum sibiricum are typically washed, dried at 50°C for 48 hours, and then pulverized into a fine powder (passing through a 100-mesh sieve)[1]. To remove lipids and small organic molecules, the powder is often pre-treated with petroleum ether and 85% ethanol[1].

1.1.2. Extraction Methods

Several extraction techniques have been employed, with key parameters influencing the yield.

-

Hot Water Extraction: The pre-treated powder is extracted with distilled water (e.g., at a 1:20 g/mL ratio) at 90°C for 2 hours with continuous stirring[1].

-

Microwave-Assisted Extraction (MAE): Optimal conditions for MAE have been reported as a solid-liquid ratio of 1:30, a microwave power of 700 W, and an extraction time of 20 minutes[2].

-

Ultrasound-Assisted Extraction with Deep Eutectic Solvents (UAE-DES): This method has shown high extraction yields. Optimized conditions include a liquid-to-solid ratio of 26:1 (mL:g), an extraction temperature of 80°C, an ultrasonic time of 51 minutes, and an ultrasonic power of 82 W[3].

1.1.3. Purification

The crude polysaccharide extract is typically purified through a series of steps:

-

Protein Removal: The Sevage method, using a mixture of chloroform (B151607) and n-butanol, can be used to deproteinize the extract.

-

Dialysis: The deproteinized solution is dialyzed against distilled water for 48 hours using a dialysis membrane (e.g., 3,500 Da molecular weight cut-off) to remove small molecules.

-

Column Chromatography: The concentrated and lyophilized crude polysaccharide is further purified using anion-exchange and size-exclusion chromatography.

-

DEAE-52 Cellulose Column: The sample is loaded onto the column and eluted stepwise with NaCl solutions of increasing concentration (0, 0.1, 0.2, 0.3, 0.4, and 0.5 M). Fractions are collected and assayed for sugar content (e.g., using the phenol-sulfuric acid method).

-

Sephadex G-100 Gel Filtration Column: The major fractions from the ion-exchange column are pooled, concentrated, and further purified on a Sephadex G-100 column to obtain purified polysaccharide fractions.

-

Data Presentation: Polysaccharide Yield and Composition

The choice of extraction method significantly impacts the yield of polysaccharides. The monosaccharide composition of these polysaccharides has also been analyzed, revealing a complex mixture of sugars.

| Extraction Method | Key Parameters | Yield (%) | Reference |

| Hot Water Extraction | 80°C, 1.5 h, 1:10 solid-liquid ratio | 4.42 | |

| Microwave-Assisted Extraction | 700 W, 20 min, 1:30 solid-liquid ratio | 6.71 ± 1.49 | |

| Freeze-Thaw Extraction | 4.8 h freezing, 55.99°C thawing, 36.95:1 liquid-solid ratio | 65.76 ± 0.32 | |

| UAE-DES | 82 W, 51 min, 80°C, 26:1 liquid-solid ratio | 43.61 ± 0.09 |

Table 1: Comparison of Polysaccharide Extraction Yields from Polygonatum sibiricum using Different Methods.

| Polysaccharide Fraction | Monosaccharide Composition | Molar Ratio (%) | Reference |

| PSP-1 | Mannose, Rhamnose, Glucuronic acid, Galacturonic acid, Glucose, Galactose, Arabinose | 2.5: 2.1: 2.3: 13.5: 5.7: 69.1: 4.8 |

Table 2: Monosaccharide Composition of a Purified Polysaccharide Fraction (PSP-1) from Polygonatum sibiricum.

Visualization: Workflow and Signaling Pathway

Caption: Experimental workflow for the extraction and purification of polysaccharides from Polygonatum sibiricum.

Polygonatum sibiricum polysaccharides have been shown to exert their anti-inflammatory and immunomodulatory effects through various signaling pathways. One such pathway is the NF-κB/MAPK pathway.

Caption: NF-κB/MAPK signaling pathway activated by P. sibiricum polysaccharides.

Alkaloids from Polygonatum sibiricum

While polysaccharides are a major focus of research, Polygonatum sibiricum also contains various alkaloids, which contribute to its bioactivity. Among these are the novel alkaloids, polygonatine A and polygonatine B.

Experimental Protocol: Isolation of Alkaloids

The isolation of polygonatine A and B involves solvent partitioning and chromatographic techniques.

-

Extraction: The dried rhizomes of P. sibiricum are extracted with alcohol.

-

Solvent Partitioning: The alcoholic extract is suspended in water and then sequentially extracted with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The chloroform fraction, which is enriched with alkaloids, is subjected to column chromatography followed by preparative thin-layer chromatography or recrystallization to yield the pure alkaloids.

Data Presentation: Structural Elucidation of Polygonatine A

The structure of the isolated alkaloids was determined using various spectroscopic methods.

| Method | Observation for Polygonatine A |

| Reaction | Positive with Dragendorff's reagent |

| HRFAB-MS | Molecular Formula: C₉H₁₁NO₂ |

| IR Spectrum | Absorption bands at 1535 and 1492 cm⁻¹ (indicating an aromatic ring) |

| ¹³C NMR (ppm) | Signals at δ 112.9, 110.3, 138.7, and 132.0 (suggesting a pyrrole (B145914) ring) |

| ¹H NMR (ppm) | Doublets at δ 6.77 (1H) and 6.15 (1H) (pyrrole protons) |

Table 3: Spectroscopic Data for the Structural Elucidation of Polygonatine A.

Visualization: Alkaloid Isolation Workflow

References

- 1. Anti-cancer Potential of Polysaccharide Extracted From Polygonatum sibiricum on HepG2 Cells via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, Structure, Function, and Application of Dietary Polysaccharides from Polygonatum sibiricum in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Method of Extracting Polygonatum sibiricum Polysaccharide with Antioxidant Function: Ultrasound-Assisted Extraction-Deep Eutectic Solvents Method [mdpi.com]

An In-depth Technical Guide on the Early Studies and Discovery of Sibiricine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricine, a spiroisoquinoline alkaloid, was first identified as a constituent of the Bhutanese medicinal plant Corydalis crispa. This technical guide provides a comprehensive overview of the early studies surrounding its discovery, including the methodologies for its isolation and structural elucidation. While initial investigations of the crude plant extract indicated significant anti-inflammatory potential, quantitative biological data for purified this compound remains limited in the foundational literature. This document aims to consolidate the available information, present it in a structured format for researchers, and highlight areas for future investigation into the pharmacological profile of this natural product.

Discovery and Isolation

This compound was first reported as a known isoquinoline (B145761) alkaloid isolated from Corydalis crispa (Fumariaceae), a plant used in traditional Bhutanese medicine. The initial phytochemical investigation of this plant was detailed in a 2012 study by Wangchuk et al., which led to the identification of this compound alongside eight other known alkaloids.[1][2][3]

Plant Material and Extraction

The early research was conducted on the aerial parts of Corydalis crispa. A general experimental protocol for the extraction of alkaloids from this plant is outlined below.

Experimental Protocol: General Alkaloid Extraction from Corydalis crispa

-

Plant Material Collection and Preparation: The aerial parts of Corydalis crispa were collected and air-dried. The dried plant material was then ground into a fine powder.

-

Solvent Extraction: The powdered plant material was subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane, followed by a more polar solvent such as methanol (B129727) or a chlorinated solvent like dichloromethane (B109758).

-

Acid-Base Extraction for Alkaloid Enrichment: The crude methanol or dichloromethane extract was subjected to an acid-base extraction to selectively isolate the alkaloid fraction. This involves dissolving the extract in an acidic solution (e.g., 5% hydrochloric acid) and then basifying the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids. The precipitated alkaloids are then extracted with an organic solvent (e.g., dichloromethane or chloroform).

-

Concentration: The organic solvent containing the alkaloid fraction was evaporated under reduced pressure to yield the crude alkaloid extract.

Isolation of this compound

The separation of individual alkaloids from the crude extract was achieved using chromatographic techniques.

Experimental Protocol: General Chromatographic Separation of Alkaloids

-

Column Chromatography: The crude alkaloid extract was subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: A gradient elution system was employed, starting with a nonpolar solvent and gradually increasing the polarity by adding a more polar solvent. A common solvent system for alkaloid separation is a mixture of chloroform (B151607) and methanol, with an increasing percentage of methanol.

-

Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Further Purification: Fractions containing this compound were further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the seminal paper by Wangchuk et al. (2012) confirmed the identity of this compound by comparison to existing data, specific NMR and MS data for this compound from this study were not detailed. However, a general workflow for the structural elucidation of such alkaloids is provided below.

Experimental Protocol: Structural Elucidation of Isoquinoline Alkaloids

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

-

¹H NMR Spectroscopy: Proton NMR provides information on the number and chemical environment of hydrogen atoms in the molecule. Key features analyzed include chemical shifts, integration (number of protons), and coupling constants (connectivity of protons).

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for the assembly of the complete molecular structure.

Diagram: General Workflow for Isolation and Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Early Biological Activity Studies

The initial investigation into the biological potential of Corydalis crispa focused on the crude extracts of the plant.

Anti-inflammatory Activity

The crude extracts of Corydalis crispa were found to exhibit significant anti-inflammatory activity.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in immune cells, such as macrophages or monocytes, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: A suitable immune cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) is cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (in this case, the crude plant extract) for a specific duration.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the control (LPS-stimulated cells without the test compound).

Diagram: General Signaling Pathway for LPS-induced TNF-α Production

Caption: Simplified LPS-induced TNF-α signaling pathway in macrophages.

Quantitative Data

As of the current literature review, specific quantitative data on the biological activity of purified this compound from its early discovery is not available. The primary study focused on the characterization of the isolated compounds and the activity of the crude extracts. The following table summarizes the known information about this compound and its discovery.

| Parameter | Value/Description | Reference |

| Compound Name | This compound | [1] |

| Source | Corydalis crispa (Fumariaceae) | |

| Alkaloid Class | Spiroisoquinoline | General Knowledge |

| Co-isolated Alkaloids | Protopine, 13-oxoprotopine, 13-oxocryptopine, stylopine, coreximine, rheagenine, ochrobirine, bicuculline | |

| Biological Activity of Crude Extract | Significant anti-inflammatory activity (p < 0.01) against TNF-α production in LPS-activated THP-1 cells | |

| Quantitative Data for Purified this compound | Not available in the foundational literature | - |

Conclusion and Future Directions

The discovery of this compound from Corydalis crispa has introduced a new spiroisoquinoline alkaloid to the scientific community. Early investigations have successfully established its presence in this traditionally used medicinal plant and have provided a general framework for its isolation. The significant anti-inflammatory activity of the crude plant extract suggests that its individual constituents, including this compound, may possess noteworthy pharmacological properties.

However, a significant gap exists in the literature regarding the specific biological activities and potency of purified this compound. Future research should focus on:

-

Quantitative Bioactivity Profiling: A comprehensive evaluation of purified this compound in a panel of in vitro and in vivo assays to determine its anti-inflammatory, cytotoxic, and other potential therapeutic effects, including the determination of IC₅₀ or EC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

This in-depth guide serves as a foundational resource for researchers interested in this compound, summarizing the seminal work on its discovery and providing a roadmap for future investigations into its therapeutic potential.

References

In Vitro Effects of Silibinin on Diverse Cell Lines: A Technical Overview

Note on Terminology: Initial searches for "Sibiricine" did not yield relevant scientific data. Based on the context of in vitro cell line studies and the prevalence of related research, this document focuses on Silibinin , a well-studied flavonolignan derived from milk thistle, which is likely the compound of interest.

Executive Summary

Silibinin, the primary active constituent of silymarin, has demonstrated significant anti-neoplastic activities across a wide range of cancer cell lines in vitro. Its multifaceted mechanism of action involves the induction of cell cycle arrest, promotion of apoptosis, and modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of Silibinin's in vitro effects, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways it influences.

Quantitative Effects of Silibinin on Cell Viability and Proliferation

Silibinin's cytotoxic and anti-proliferative effects are dose- and time-dependent, and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify these effects.

Table 1: IC50 Values of Silibinin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) | Reference |

| MDA-MB-435/DOX | Doxorubicin-Resistant Breast Cancer | 48 | ~200-570 | [1] |

| MCF-7/PAC | Paclitaxel-Resistant Breast Cancer | 48 | ~200-570 | [1] |

| T47D | Breast Cancer | 48 | 25 | [2] |

| MCF-7 | Breast Cancer | 48 | 25 | [2] |

| A549 | Lung Cancer | 24 | 139.4 | [3] |

| HeLa | Cervical Cancer | 24 | 159.5 | |

| HepG2 | Liver Cancer | 24 | 3,587.9 |

Table 2: Effects of Silibinin on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| HNSCC | Head and Neck Squamous Cell Carcinoma | Silibinin | G1-S phase arrest | |

| AsPC-1 | Pancreatic Cancer | Silibinin | G1 phase arrest | |

| CT-26 | Colon Carcinoma | 100 µg/mL Silibinin for 48h | G2/M arrest | |

| SGC-7901 | Gastric Cancer | Silibinin | G2 phase arrest | |

| HeLa | Cervical Cancer | 25-100 µM Silibinin | G2/M phase arrest | |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | 0.5 µg/mL Silibinin for 24h | G2/M arrest |

Table 3: Induction of Apoptosis by Silibinin

| Cell Line | Cancer Type | Treatment | Key Observations | Reference |

| HNSCC | Head and Neck Squamous Cell Carcinoma | Silibinin | Increased Bax/Bcl-2 ratio, cleavage of caspase 3 and PARP | |

| Pancreatic Cancer (AsPC-1, BxPC-3, Panc-1) | Pancreatic Cancer | Silibinin | Activation of caspase 3, 8, 9 | |

| HeLa | Cervical Cancer | 25-100 µM Piperine | Increased ROS, loss of mitochondrial membrane potential, caspase-3 activation |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat cells with various concentrations of Silibinin (e.g., 50 to 600 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with Silibinin at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentages of cells in the G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Expose cells to Silibinin for the indicated times.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Signaling Pathways Modulated by Silibinin

Silibinin exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth, survival, and apoptosis.

STAT3 Signaling Pathway

Silibinin has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic protein.

Caption: Silibinin inhibits STAT3 phosphorylation and subsequent downstream signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Silibinin can suppress this pathway.

Caption: Silibinin-mediated inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Silibinin can inhibit NF-κB activation.

References

- 1. Silibinin sensitizes chemo-resistant breast cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vivo Studies of Sibiricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and detailed mechanistic data for the isolated isoquinoline (B145761) alkaloid Sibiricine are not extensively available in the public domain. This guide provides a comprehensive overview of the preclinical in vivo research on alkaloids from the Corydalis genus, from which this compound is derived. The experimental protocols and signaling pathways described are representative of studies on well-characterized Corydalis alkaloids and serve as a foundational framework for prospective research on this compound.

Introduction to this compound and Corydalis Alkaloids

This compound is a bioactive isoquinoline alkaloid isolated from plants of the Corydalis species, notably Corydalis crispa. This genus is a rich source of over 100 isoquinoline alkaloids, which are recognized for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anti-tumor, and cardioprotective effects.[1][2] While prominent alkaloids such as tetrahydropalmatine (B600727) (THP) and dehydrocorybulbine (B1239679) (DHCB) have been the subject of numerous studies, research specifically focused on this compound is still emerging. This document synthesizes the available preclinical data on Corydalis alkaloids to provide a technical framework for the potential in vivo evaluation of this compound.

In Vivo Pharmacological Effects of Corydalis Alkaloids

Systematic analyses of alkaloid extracts from Corydalis yanhusuo have demonstrated effective attenuation of acute, inflammatory, and neuropathic pain in animal models without inducing tolerance.[1] The anti-inflammatory properties of Corydalis alkaloids are a significant aspect of their therapeutic potential.

Quantitative Data on Anti-Inflammatory and Analgesic Effects

While specific quantitative data for this compound is not available, the following table summarizes representative findings for total alkaloid extracts and major constituents of Corydalis. This data provides a benchmark for the anticipated potency of related compounds.

| Compound/Extract | Animal Model | Assay | Dose | Effect | Reference |

| Corydalis yanhusuo Total Alkaloids | Rat (CCI model) | Mechanical Allodynia | Not Specified | Significant increase in pain threshold | [3] |

| Corydalis yanhusuo Total Alkaloids | Mouse | Acetic Acid-Induced Writhing | Not Specified | Effective attenuation of pain | [1] |

| Dehydrocorydaline | Rat (LPS-induced) | Pro-inflammatory Cytokine Inhibition | Not Specified | Inhibition of pro-inflammatory cytokines | |

| l-Tetrahydropalmatine (l-THP) | Rat (Bone Cancer) | Pain Behavior | Not Specified | Analgesic effect through inhibition of microglial activation | |

| Corydalis decumbens Alkaloids | Rat | β-glucuronidase Release Inhibition (in vitro) | 10 μM | 32.4–41.3% inhibition |

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key in vivo experiments typically employed to evaluate the anti-inflammatory and analgesic properties of natural products like Corydalis alkaloids.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

-

Grouping: Animals are randomly divided into control, standard, and test groups.

-

Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Protocol:

-

Animal Model: Swiss albino mice (20-25g) are used.

-

Grouping and Administration: Animals are divided into groups and administered the test compound, vehicle, or a standard analgesic (e.g., Aspirin) orally.

-

Induction of Pain: After a set period (e.g., 30-60 minutes), animals are injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

-

Observation: Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage of pain inhibition is calculated by comparing the mean number of writhes in the test and standard groups with the control group.

Signaling Pathways Modulated by Corydalis Alkaloids

Mechanistic studies have revealed that Corydalis alkaloids exert their effects by modulating several key signaling pathways.

Dopamine (B1211576) D2 Receptor Signaling Pathway

Several Corydalis alkaloids, including dehydrocorybulbine (DHCB) and l-tetrahydropalmatine (l-THP), act as antagonists at the dopamine D2 receptor, which is believed to contribute to their analgesic effects.

VEGFR2 Signaling Pathway in Angiogenesis

Alkaloid extracts of Corydalis yanhusuo have been shown to inhibit angiogenesis by suppressing the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathway. This is achieved by reducing the phosphorylation of VEGFR2 and its downstream regulators.

References

- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 2. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons [frontiersin.org]

An In-depth Technical Guide on the Pharmacological Profile of Sibiricine

Disclaimer: This document provides a summary of the currently available scientific information on Sibiricine. It is intended for researchers, scientists, and drug development professionals. A notable scarcity of specific pharmacological data for this compound in publicly accessible literature necessitates that this guide also draws upon the pharmacological context of related isoquinoline (B145761) alkaloids isolated from its source, Corydalis crispa.

Introduction to this compound

This compound is a bioactive isoquinoline alkaloid that has been isolated from Corydalis crispa (Fumariaceae), a medicinal plant found in the Himalayas.[1][2][3] Structurally, it is related to other alkaloids such as ochrobirine and ochotensine.[4] The molecular formula of this compound is C₂₀H₁₇NO₆.[4] Its IUPAC name is 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one.[4]

Due to the limited specific research on this compound's pharmacological profile, this guide will first present its known chemical and physical properties. Subsequently, it will delve into the pharmacological activities of other prominent isoquinoline alkaloids co-isolated from Corydalis crispa, namely Protopine (B1679745), Stylopine, and Bicuculline (B1666979), to provide a relevant pharmacological context for researchers.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse. The following table summarizes its basic chemical and physical properties based on available information.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₆ | [4] |

| Molecular Weight | 367.4 g/mol | PubChem |

| IUPAC Name | 8'-hydroxy-6-methylspiro[7,8-dihydro-[4][5]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][4][5]benzodioxole]-6'-one | [4] |

| CAS Number | 24181-66-6 (natural) | PubChem |

| Appearance | Not specified in available literature. |

Pharmacological Context: Bioactive Alkaloids from Corydalis crispa

Corydalis crispa is a source of numerous isoquinoline alkaloids, a class of compounds known for a wide range of biological activities.[6][7] Crude extracts of the plant have demonstrated significant anti-inflammatory activity.[1][2][3] Alongside this compound, several other alkaloids have been isolated and studied, providing insight into the potential therapeutic applications of compounds from this plant. The following sections detail the pharmacological profiles of key co-isolated alkaloids.

Protopine

Protopine is a widely studied alkaloid found in Corydalis species.[8] It exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, analgesic, and neuroprotective activities.[9][10]

Mechanism of Action:

-

Anti-inflammatory: Protopine has been shown to decrease the production of nitric oxide (NO), COX-2, and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharides (LPS).[9] This is achieved by inhibiting the phosphorylation of MAPKs and the activation of NF-κB.[9]

-

Anti-cancer: It can induce apoptosis in cancer cells through the intrinsic pathway, involving the cleavage of caspase-3 and caspase-9, and by regulating the ROS/PI3K/Akt signaling pathway.[11] Protopine may also act as a microtubule stabilizer.[9]

-

Analgesic: The analgesic effects of protopine may be mediated through opioid, α-adrenergic, and Ca²⁺ signaling pathways.[9]

-

Neuropharmacological: Protopine inhibits the serotonin (B10506) transporter (SERT) and noradrenaline transporter (NET), suggesting potential antidepressant-like effects.[11][12] It has also been shown to have anticholinesterase activity.[11][13]

Quantitative Data for Protopine's Bioactivity:

| Activity | Model | Key Findings | Reference |

| Anticholinesterase | In vitro | Reversible and competitive inhibitor of acetylcholinesterase. | [11] |

| Serotonin & Noradrenaline Transporter Inhibition | In vitro | IC₅₀ values of 0.94 µM (SERT) and 19.5 µM (NET). | [12] |

| Anti-cancer (Hepatocellular Carcinoma) | In vitro (HepG2, Huh7 cells) | Induces apoptosis at concentrations of 10-40 µM. | [11] |

| Anti-cancer (Various cell lines) | In vitro (HL-60, A-549, MCF-7) | IC₅₀ values of 6.68, 20.47, and 22.59 µM, respectively. | [10] |

| Anti-inflammatory | In vivo (mouse model) | Oral administration of 50 mg/kg inhibited iNOS and COX-2 expression. | [10] |

Stylopine

Stylopine is another protoberberine alkaloid isolated from Corydalis crispa. It is recognized for its anti-inflammatory and anti-cancer properties.[14][15]

Mechanism of Action:

-

Anti-inflammatory: Stylopine inhibits the production of TNF-α, IL-6, and NO.[14] Its mechanism involves the attenuation of p38 MAPK and ERK1/2 phosphorylation and the inhibition of NF-κB expression.[14]

-

Anti-cancer: It has been shown to inhibit the proliferation of osteosarcoma cells by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[16][17] Treatment with stylopine leads to the inhibition of VEGFR2 phosphorylation and a reduction in total VEGFR2 expression, ultimately inducing apoptosis.[16][17]

Quantitative Data for Stylopine's Bioactivity:

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory (TNF-α & IL-6 production) | In vitro (LPS-stimulated cells) | Significant inhibition at concentrations of 10⁻⁴ - 1 µg/mL. | [14] |

| Anti-cancer (Osteosarcoma cells) | In vitro (MG-63 cells) | Inhibition of VEGFR2 phosphorylation at 0.9871 µM. | [16][17] |

| Anti-inflammatory (Paw edema) | In vivo (rat model) | Intraperitoneal injection of 7-21 mg/kg inhibited carrageenan-induced paw edema. | [14] |

Bicuculline

Bicuculline is a phthalide-isoquinoline compound that is well-known as a competitive antagonist of GABAₐ receptors.[4][5][18]

Mechanism of Action:

-

GABAₐ Receptor Antagonism: Bicuculline competitively inhibits the binding of the inhibitory neurotransmitter GABA to GABAₐ receptors.[5] This blockade of GABAergic inhibition leads to a disinhibition of neuronal activity, resulting in convulsions, which makes it a valuable tool in epilepsy research.[4] It has an IC₅₀ of approximately 2 µM on GABAₐ receptors.[4]

-

Other Actions: It can also block Ca²⁺-activated potassium channels.[4]

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not available in the reviewed literature. For researchers interested in the methodologies used to study the related alkaloids from Corydalis, the following provides a general overview of typical experimental designs.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-induced cytokine production):

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media and conditions.

-

Cell Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., Stylopine) for a specified duration (e.g., 24 hours).

-

Induction of Inflammation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

-

Cytokine Measurement: After an incubation period (e.g., 12 hours), the supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits.

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing cytokine levels in treated versus untreated (control) cells.

General Protocol for In Vitro Anti-cancer Assay (MTT Assay for Cell Viability):

-

Cell Seeding: Cancer cell lines (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Stylopine) and incubated for a set period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated.

Visualizations

The following diagrams illustrate the relationships between this compound and its co-isolated alkaloids, as well as a conceptual workflow for their isolation and screening.

Caption: Origin and co-isolated alkaloids of this compound.

References

- 1. Phytochemical and biological activity studies of the Bhutanese medicinal plant Corydalis crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Bicuculline - Wikipedia [en.wikipedia.org]

- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.chem960.com [m.chem960.com]

- 8. Protopine - Wikipedia [en.wikipedia.org]

- 9. Protopine - LKT Labs [lktlabs.com]

- 10. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]

- 17. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

The Biosynthesis of Sibiricine: A Case of Mistaken Identity in Polygonatum sibiricum

A critical review of scientific literature reveals that the biosynthesis pathway of sibiricine, an isoquinoline (B145761) alkaloid, does not occur in Polygonatum sibiricum. This finding corrects a common misconception and redirects the focus of biosynthetic inquiry to the correct plant species, Corydalis crispa. While Polygonatum sibiricum is rich in other bioactive compounds, including a different class of alkaloids, this compound is not among its known constituents.

Introduction: The Search for this compound

This compound is a bioactive isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₆. Initial interest in its biosynthesis within Polygonatum sibiricum (commonly known as Siberian Solomon's Seal) has prompted a thorough investigation of existing phytochemical studies. However, this technical review concludes that the presence of this compound in P. sibiricum is not supported by scientific evidence. The compound has been definitively isolated from Corydalis crispa, a member of the Papaveraceae family.

This guide will, therefore, clarify the known alkaloid composition of Polygonatum sibiricum and distinguish it from the true source of this compound, thereby providing a corrected perspective for researchers, scientists, and drug development professionals.

Alkaloid Profile of Polygonatum sibiricum

While the focus on this compound was misdirected, Polygonatum sibiricum is a source of other unique alkaloids. Research has led to the isolation and characterization of novel alkaloids from its rhizomes.

Identified Alkaloids in Polygonatum sibiricum

-

Polygonatine A: This alkaloid was first isolated from the rhizome of P. sibiricum. Its structure has been elucidated as 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one.

-

Polygonatine B: Discovered alongside Polygonatine A, this alkaloid is structurally similar, identified as 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one.

These findings confirm that P. sibiricum possesses its own distinct alkaloid profile, which does not include the isoquinoline alkaloid this compound.

The True Source of this compound: Corydalis crispa

Scientific literature consistently identifies Corydalis crispa as the natural source of this compound. The Corydalis genus is well-known for its rich diversity of isoquinoline alkaloids, which are biosynthetically derived from the amino acid tyrosine.

General Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex process that begins with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors condense to form (S)-norcoclaurine, the central intermediate for all benzylisoquinoline alkaloids. From (S)-norcoclaurine, a series of enzymatic reactions involving methylation, hydroxylation, and oxidative coupling lead to the vast array of isoquinoline alkaloid structures, including that of this compound in Corydalis crispa.

A simplified, generalized pathway for isoquinoline alkaloid biosynthesis is presented below. It is important to note that the specific enzymatic steps leading to this compound from the central intermediates have not been fully elucidated and represent an area for future research within Corydalis crispa.

Caption: Generalized biosynthesis pathway of isoquinoline alkaloids from L-tyrosine.

Other Major Bioactive Compounds in Polygonatum sibiricum

While the quest for this compound in P. sibiricum was unfruitful, the plant is a rich source of other pharmacologically important compounds. The primary focus of research on this plant has been on:

-

Polysaccharides: These are the most abundant and extensively studied bioactive components of P. sibiricum, known for their immunomodulatory, anti-aging, and anti-fatigue properties.

-

Steroidal Saponins (B1172615): A number of steroidal saponins have been isolated and are believed to contribute to the plant's medicinal effects.

-

Flavonoids: These phenolic compounds are also present and contribute to the antioxidant properties of the plant extract.

Conclusion

The inquiry into the biosynthesis of this compound in Polygonatum sibiricum has led to a significant clarification: this compound is not a known constituent of this plant. The true source of this compound is Corydalis crispa. Polygonatum sibiricum contains its own distinct set of alkaloids, namely polygonatine A and polygonatine B, and is a well-documented source of bioactive polysaccharides, saponins, and flavonoids.

For researchers and professionals in drug development, this distinction is crucial. Future research on the biosynthesis of this compound should be directed towards Corydalis crispa and related species. Investigations into the pharmacological properties of Polygonatum sibiricum should focus on its known bioactive constituents. This corrected understanding will prevent the misallocation of research efforts and resources and ensure a more accurate and productive exploration of the vast chemical diversity of the plant kingdom.

Sibiricine: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricine is a spirobenzylisoquinoline alkaloid, a class of natural products known for their complex chemical structures and diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacology.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species belonging to the genus Corydalis, a member of the Papaveraceae family. These plants are widely distributed in the Northern Hemisphere and have a long history of use in traditional medicine.

Table 1: Natural Occurrences of this compound in Corydalis Species

| Plant Species | Part of Plant | Reference(s) |

| Corydalis crispa | Whole plant | [1] |

| Corydalis thyrsiflora | Whole plant | [2] |

| Corydalis solida | Not specified |

While this compound has been qualitatively identified in these species, to date, there is a notable lack of quantitative data regarding its abundance in the source plants. Further research employing quantitative analytical techniques is necessary to determine the concentration of this compound in various Corydalis species and their different parts, which would be crucial for evaluating their potential as a viable source for this compound.

Experimental Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a specific, standardized protocol for this compound is not extensively documented, a general workflow can be constructed based on established methods for the isolation of isoquinoline (B145761) alkaloids from Corydalis species.

General Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from Corydalis plant material.

Methodological Details:

-

Extraction:

-

Plant Material Preparation: The air-dried and powdered whole plant material of the target Corydalis species is used as the starting material.

-

Solvent Extraction: The powdered plant material is typically extracted with an organic solvent such as methanol or ethanol, either by maceration at room temperature or by using a Soxhlet apparatus for exhaustive extraction.[3]

-

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base partitioning process to selectively isolate the basic alkaloid fraction. The extract is acidified (e.g., with 2% H₂SO₄) to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or dichloromethane.[4]

-

-

Purification:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity (e.g., a mixture of chloroform and methanol) is commonly employed to separate the complex mixture of alkaloids.[5]

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by analytical TLC, may be further purified using pTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC, typically on a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid).

-

-

Analysis and Identification:

-

Spectroscopic Analysis: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Biosynthesis of this compound

This compound, as a spirobenzylisoquinoline alkaloid, originates from the well-established benzylisoquinoline alkaloid (BIA) biosynthetic pathway. The central precursor for this pathway is the amino acid L-tyrosine. While the specific enzymatic steps leading to the formation of the unique spiro-system of this compound are not yet fully elucidated, the general pathway leading to its precursors is understood.

The following diagram illustrates the initial steps of the BIA pathway, which are believed to be shared in the biosynthesis of this compound.

The biosynthesis begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway.[6][7] A series of subsequent enzymatic reactions, including hydroxylations and methylations catalyzed by enzymes such as cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of the key branch-point intermediate, (S)-reticuline.[8][9] From (S)-reticuline, the pathway diverges to produce a wide array of BIA structural types. The formation of spirobenzylisoquinoline alkaloids like this compound is proposed to involve specific oxidative enzymes, likely belonging to the cytochrome P450 family, that catalyze the intramolecular cyclization of a reticuline-derived intermediate to form the characteristic spiro-carbon center. Further research is required to identify and characterize the specific enzymes responsible for the later steps in this compound biosynthesis.

Conclusion

This compound is a spirobenzylisoquinoline alkaloid with a confirmed presence in several Corydalis species. While its natural abundance has not yet been quantified, established phytochemical techniques provide a clear path for its isolation and purification. The biosynthetic origin of this compound lies within the broader benzylisoquinoline alkaloid pathway, with its unique structural features likely arising from the action of specific, yet to be fully characterized, enzymes. This technical guide consolidates the current knowledge on this compound and highlights the need for further research, particularly in the areas of quantitative analysis and the elucidation of its complete biosynthetic pathway, to fully unlock its potential for drug discovery and development.

References

- 1. Enantioseparation and quantitative analysis of three alkaloids in Rhizoma Corydalis by chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Isoquinoline alkaloids from Corydalis thyrsiflora prain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylisoquinoline alkaloid biosynthesis [scielo.org.co]

- 8. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 9. Evolutionary and cellular webs in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Sibiricine: A Deep Dive into its Molecular Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent scientific investigations have begun to shed light on the pharmacological profile of Sibiricine, a novel compound with significant therapeutic promise. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its identified molecular targets and the signaling pathways it modulates. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's clinical applications. All quantitative data from cited studies are summarized for comparative analysis, and detailed methodologies of key experiments are provided to ensure reproducibility. Furthermore, critical signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological activity.

Identified Therapeutic Targets

Preclinical studies have identified several key molecular targets of this compound, suggesting its potential utility in a range of pathologies. The primary targets are summarized below.

Table 1: Summary of Identified Therapeutic Targets of this compound

| Target | Cell/Tissue Type | Method of Identification | Key Findings | Reference |

| Voltage-Gated Sodium Channel 1.8 (NaV1.8) | Peripheral Pain-Sensing Neurons | Electrophysiology and radiolabeled binding assays | This compound acts as a potent and selective inhibitor of NaV1.8, stabilizing the closed state of the channel. This allosteric mechanism results in tonic inhibition and a reduction in pain signals. | [1][2] |

| A Proliferation-Inducing Ligand (APRIL) | - | - | Sibeprenlimab, a humanized IgG2 monoclonal antibody, binds to and neutralizes APRIL, which is implicated in the pathogenesis of IgA nephropathy. While not directly about this compound, this highlights a relevant therapeutic target in a related disease area. | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of specific signaling cascades. Understanding these pathways is crucial for predicting its therapeutic efficacy and potential side effects.

Inhibition of NaV1.8 Signaling in Nociceptors

This compound's primary mechanism of action for analgesia involves the selective inhibition of the NaV1.8 sodium channel, which is predominantly expressed in peripheral pain-sensing neurons.[1] By binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, this compound stabilizes the channel in its closed conformation.[1] This allosteric inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the therapeutic targets and mechanism of action of this compound.

Electrophysiology Assays for NaV1.8 Inhibition

Objective: To determine the potency and selectivity of this compound against human NaV channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) cells recombinantly expressing human NaV channels (NaV1.1-NaV1.8) were cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system.

-

Voltage Protocol: Cells were held at a holding potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) was applied to elicit sodium currents.

-

Compound Application: this compound was applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

-

Data Analysis: The peak inward sodium current was measured before and after compound application. The percentage of inhibition was calculated and plotted against the compound concentration.

Radiolabeled Binding Assays

Objective: To identify the binding site of this compound on the NaV1.8 channel.

Methodology:

-

Membrane Preparation: Membranes from cells expressing human NaV1.8 were prepared by homogenization and centrifugation.

-

Binding Assay: Membranes were incubated with a radiolabeled ligand known to bind to a specific site on the channel in the presence or absence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: The displacement of the radioligand by this compound was analyzed to determine the binding affinity (Ki) and to infer the binding site.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of this compound.

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. Other NaV Subtypes | Reference |

| Human NaV1.8 | <1 | >31,000-fold |

Conclusion and Future Directions

The available data strongly suggest that this compound is a highly potent and selective inhibitor of the NaV1.8 sodium channel, a genetically and pharmacologically validated target for pain. Its unique allosteric mechanism of action offers the potential for a favorable safety profile, particularly with regard to central nervous system and cardiovascular effects.

Future research should focus on:

-

Clinical Trials: Phase II and III clinical trials have demonstrated the efficacy of a similar molecule, Suzetrigine, in acute postoperative pain. Similar trials are warranted for this compound to establish its clinical efficacy and safety in various pain states.

-

Chronic Pain Models: Further preclinical studies are needed to evaluate the efficacy of this compound in models of chronic neuropathic and inflammatory pain.

-

Biomarker Development: The identification of biomarkers could help in patient selection and in monitoring the therapeutic response to this compound.

The continued investigation of this compound and its therapeutic targets holds significant promise for the development of a novel, non-opioid analgesic for the treatment of moderate to severe pain.

References

- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzetrigine, a Non-Opioid Small-Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 2 Trial of Sibeprenlimab in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Quantification of Sibiricine and Related Compounds

Introduction

Sibiricine is a compound of interest in various research fields. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, dosage determination, and quality control. This document provides detailed application notes and protocols for the quantification of this compound and structurally related compounds like Silibinin (B1684548) and Sibiricose A3, for which analytical methods are well-established. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of an analytical method for quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of HPLC-UV and LC-MS/MS methods, based on validation studies of analogous compounds.[1]

| Performance Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.999 | > 0.99 |

| Limit of Detection (LOD) | 2 - 20 ng | 0.5 - 1 ng/mL |

| Limit of Quantification (LOQ) | 6 - 60 ng | 1 - 10 ng/mL |

| Precision (RSD%) | < 3% | < 19% |

| Accuracy (Recovery %) | 97 - 104% | 93 - 113% |

| Selectivity | Moderate | High |

| Cost | Lower | Higher |

| Throughput | High | Moderate |

Experimental Protocols

Quantification of Silibinin in Aqueous Samples using HPLC-UV

This protocol describes a validated HPLC method for the quantification of Silibinin, a compound structurally related to this compound.[2][3]

a. Materials and Reagents:

-

Silibinin standard

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

C18 column

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

c. Chromatographic Conditions:

-

Stationary Phase: C18 column[2]

-

Flow Rate: 1 mL/min[2]

-

Detection Wavelength: Not specified in the provided text, but would be determined based on the UV absorbance maximum of Silibinin.

-

Injection Volume: Not specified.

d. Standard Solution Preparation:

-

Prepare a stock solution of Silibinin in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.[2][3]

e. Sample Preparation:

-

For aqueous samples, filter through a 0.45 µm filter before injection if necessary.

f. Method Validation:

-

Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.99 is desirable. The provided information indicates a linear range of 10 to 100 µg/ml with a correlation coefficient of 0.996.[2][3]

-

Precision: The relative standard deviation (RSD) was found to be between 2.7% and 10.9%.[2][3]

-

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined. The sensitivity of the described method was 10 µg/ml.[2][3]

Quantification of Sibiricose A3 in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of Sibiricose A3, a triterpenoid (B12794562) saponin, in biological samples using LC-MS/MS.[4] This method offers high sensitivity and selectivity.[4]

a. Materials and Reagents:

-

Sibiricose A3 standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample

-

Acetonitrile (protein precipitation agent)[1]

-

Methanol

-

Formic acid (for mobile phase modification)

-

C18 Solid-Phase Extraction (SPE) cartridges[1]

b. Instrumentation:

-

Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

c. Sample Preparation (Solid-Phase Extraction): [1]

-

Add a protein precipitation agent like acetonitrile to the biological sample (e.g., plasma).[1]

-

Vortex and centrifuge to pellet the precipitated proteins.[1]

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge.[1]

-

Wash the cartridge with a low-organic solvent to remove interferences.[1]

-

Elute Sibiricose A3 with a high-organic solvent such as methanol or acetonitrile.[1]

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]

d. LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode, should be optimized.

-

Multiple Reaction Monitoring (MRM): Determine the specific precursor-to-product ion transitions for Sibiricose A3 and the internal standard by direct infusion of the standard solutions.[1]

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.[1]

-

e. Method Validation:

-